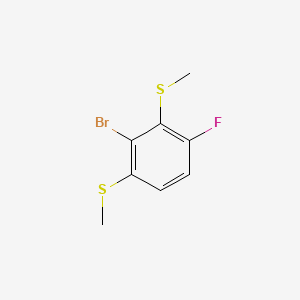
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8BrFS2 and a molecular weight of 267.17 g/mol . This compound features a benzene ring substituted with bromine, fluorine, and two methylsulfane groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) typically involves the bromination and fluorination of a benzene ring followed by the introduction of methylsulfane groups. The specific synthetic route and reaction conditions can vary, but a common method involves:
Methylsulfane Introduction: The addition of methylsulfane groups using methylthiol (CH3SH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methylsulfane groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions to remove halogens or reduce the methylsulfane groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Various substituted benzene derivatives
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated compounds, reduced methylsulfane derivatives
Scientific Research Applications
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-methylbenzene
- 5-Bromo-4-fluoro-2-methylaniline
- 2-Fluoro-5-methyl-1,3-phenylene)bis(methylsulfane)
Uniqueness
(2-Bromo-4-fluoro-1,3-phenylene)bis(methylsulfane) is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with two methylsulfane groups
Properties
Molecular Formula |
C8H8BrFS2 |
|---|---|
Molecular Weight |
267.2 g/mol |
IUPAC Name |
3-bromo-1-fluoro-2,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8BrFS2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
InChI Key |
RZNYMOHNYUGJHE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















